4-Ethynylanisole

説明

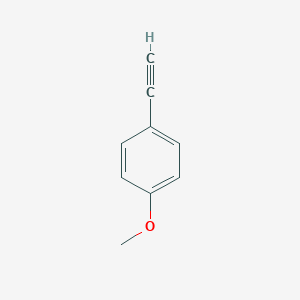

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-ethynyl-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-3-8-4-6-9(10-2)7-5-8/h1,4-7H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIAVTUACPKPFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26797-70-6 | |

| Record name | Benzene, 1-ethynyl-4-methoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26797-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20290800 | |

| Record name | 4-Ethynylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-60-5 | |

| Record name | 1-Ethynyl-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 71091 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 768-60-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethynylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethynyl-4-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Ethynylanisole

Established Synthetic Pathways to Arylalkynes

Arylalkynes, a class of organic compounds containing both an aryl group and an alkyne functional group, are synthesized through various established methodologies. These methods often involve coupling reactions or transformations of existing functional groups on an aryl ring or an alkyne.

Sonogashira Coupling Reactions

The Sonogashira coupling is a widely utilized palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. guidechem.com This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, often in a polar aprotic solvent. The mechanism generally involves oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the copper acetylide (formed from the terminal alkyne and the copper co-catalyst), and finally reductive elimination to yield the arylalkyne product and regenerate the palladium catalyst. The Sonogashira coupling is particularly useful for synthesizing a variety of substituted arylalkynes under relatively mild conditions.

Corey-Fuchs Reaction for Terminal Alkynes

The Corey-Fuchs reaction is a two-step sequence that transforms an aldehyde into a terminal alkyne with a one-carbon homologation. organic-chemistry.orgjk-sci.comsynarchive.comrsc.org The first step involves the reaction of an aldehyde with carbon tetrabromide (CBr4) and triphenylphosphine (B44618) (PPh3) to produce a geminal dibromoolefin. organic-chemistry.orgjk-sci.comsynarchive.comrsc.org This step is analogous to a Wittig reaction. organic-chemistry.orgalfa-chemistry.com In the second step, treatment of the dibromoolefin with a strong base, such as n-butyllithium (n-BuLi), induces a double dehydrobromination and a metal-halogen exchange, ultimately yielding the terminal alkyne. organic-chemistry.orgjk-sci.comsynarchive.comalfa-chemistry.com The reaction proceeds via the formation of a phosphorus ylide from triphenylphosphine and carbon tetrabromide, which then reacts with the aldehyde to form the dibromoolefin intermediate. synarchive.comrsc.orgalfa-chemistry.com Subsequent treatment with a strong base leads to the terminal alkyne. organic-chemistry.orgjk-sci.comsynarchive.comrsc.orgalfa-chemistry.com

Alkynylation of Aryl Halides

The direct alkynylation of aryl halides can also be achieved through various metal-catalyzed coupling reactions, with the Sonogashira coupling being a prominent example as discussed above. Other methods may involve different transition metal catalysts and reaction conditions to facilitate the formation of the carbon-carbon triple bond between the aryl halide and an alkyne source.

Intermolecular Dehydration of Alcohols (General Ether Synthesis)

While not a direct method for synthesizing arylalkynes, the intermolecular dehydration of alcohols is a general method for synthesizing symmetrical ethers. This reaction typically involves the reaction of two alcohol molecules under acidic conditions, where a molecule of water is eliminated. This method is generally limited to the synthesis of symmetrical ethers and is not suitable for the synthesis of unsymmetrical ethers or aryl ethers like those containing a methoxy (B1213986) group on an aryl ring.

Williamson and Ullmann Ether Syntheses (General Ether Synthesis)

The Williamson ether synthesis is a fundamental method for preparing both symmetrical and unsymmetrical ethers. khanacademy.orgwikipedia.orgjk-sci.commasterorganicchemistry.comlumenlearning.com It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide or sulfonate ester via an SN2 mechanism. khanacademy.orgwikipedia.orgjk-sci.commasterorganicchemistry.comlumenlearning.com The alkoxide or phenoxide acts as the nucleophile, displacing the halide or sulfonate leaving group. wikipedia.orglumenlearning.com This reaction is most effective with primary alkyl halides to minimize competing elimination reactions. wikipedia.orgmasterorganicchemistry.com Aryl ethers can be synthesized using phenoxides and alkyl halides. jk-sci.com

The Ullmann ether synthesis is a copper-catalyzed reaction used for the synthesis of diaryl ethers or alkyl aryl ethers from phenols and aryl halides. jk-sci.com This reaction typically requires higher temperatures and the presence of a copper catalyst or copper(I) salt. jk-sci.com It is particularly useful for synthesizing ethers that are difficult to obtain via the Williamson synthesis, especially those involving less reactive aryl halides.

Specific Synthesis of 4-Ethynylanisole and Related Compounds

The synthesis of this compound specifically can be achieved through variations of the established methods for arylalkynes. One common approach involves the Sonogashira coupling reaction between a suitable activated anisole (B1667542) derivative, such as 4-bromoanisole (B123540), and a terminal alkyne source, such as acetylene (B1199291) or trimethylsilylacetylene (B32187), followed by deprotection if necessary. guidechem.comsigmaaldrich.com For instance, the coupling of 4-bromoanisole with trimethylsilylacetylene catalyzed by palladium and copper species, followed by removal of the trimethylsilyl (B98337) group, would yield this compound. wikipedia.org

Another potential route could involve functionalizing a pre-formed alkyne with an anisole moiety. However, given the established methods for aryl alkyne synthesis from aryl halides, coupling reactions like Sonogashira are generally more direct for preparing this compound.

The Corey-Fuchs reaction could potentially be applied to a 4-methoxybenzaldehyde (B44291) precursor to synthesize this compound, although this would involve a one-carbon homologation from the aldehyde carbonyl.

Detailed research findings on specific synthetic yields and optimized conditions for this compound synthesis are often reported in chemical literature and patents, outlining variations in catalysts, bases, solvents, and reaction temperatures to maximize efficiency and purity.

Preparation via Reaction of 4-Methoxybenzaldehyde with Alkynes

One approach to synthesizing this compound involves the reaction of 4-methoxybenzaldehyde with alkynes. This method typically requires the presence of a catalyst. ontosight.ai While the general concept is mentioned, specific detailed procedures or reaction conditions for the direct conversion of 4-methoxybenzaldehyde to this compound via reaction with simple alkynes were not extensively detailed in the search results. However, related Sonogashira cross-coupling reactions involving aryl halides and terminal alkynes, which can produce substituted alkynes like this compound, are well-established. For instance, this compound has been synthesized by cross-coupling a bromophenyl-substituted terpyridine with this compound itself, catalyzed by Pd(PPh3)4/CuI, suggesting that a similar coupling could potentially be applied starting from a 4-methoxyphenyl (B3050149) halide and a terminal alkyne. scispace.com Another study mentions the synthesis of a terminal alkyne from 4-hydroxybenzaldehyde (B117250) via a Corey-Fuchs reaction, followed by protection of the phenolic group. d-nb.info

Formation of Propargyl Aldehyde from DMF-dimethyl acetal (B89532)

This compound can be formed from the corresponding propargyl aldehyde, which can be prepared from DMF-dimethyl acetal. scientificlabs.co.ukkrackeler.comchemdad.com This method allows for the synthesis of this compound in good yield directly from DMF-dimethyl acetal without the necessity of forming an acetylide salt. scientificlabs.co.ukkrackeler.comdv-expert.orgsigmaaldrich.com Propargyl aldehyde itself is the simplest compound containing both alkyne and aldehyde functional groups. wikipedia.org While the search results indicate that this compound can be obtained via propargyl aldehyde derived from DMF-dimethyl acetal, the specific reaction sequence detailing this conversion to this compound was not explicitly provided. However, DMF-dimethyl acetal is known as a reagent used in organic synthesis, including for the formation of formamidine (B1211174) derivatives and as an alkylation reagent. fishersci.sefishersci.pt Propargyl aldehyde can be prepared from its acetal. wikipedia.org

Synthesis of Aryl Ethers of Ethynyl-Carbinols via Mitsunobu Reaction

The Mitsunobu reaction is a versatile coupling reaction that can be used to synthesize aryl ethers. While a direct synthesis of this compound via a Mitsunobu reaction forming the ethynyl-aryl ether linkage was not explicitly detailed in the search results, the Mitsunobu reaction is generally employed for the coupling of alcohols with nucleophiles, such as phenols, using an azodicarboxylate (like diethyl azodicarboxylate, DEAD) and a phosphine (B1218219) (like triphenylphosphine, PPh3). wikipedia.orgfishersci.befishersci.cacenmed.comsigmaaldrich.comatamanchemicals.comnih.govuni.luuni.lu The reaction typically inverts the stereochemistry of the alcohol. While the search results mention the Mitsunobu reaction in the context of preparing one-carbon homologated amides from alcohols or aldehydes researchgate.net and the synthesis of aryl ethers through copper-catalyzed reactions related to the Ullmann synthesis thieme-connect.de, a specific application for the synthesis of this compound from an ethynyl-carbinol and a phenol (B47542) (or a protected 4-methoxyphenol (B1676288) equivalent) using Mitsunobu conditions was not found within the provided search snippets. The synthesis of aryl ethers of ethynyl-carbinols via Mitsunobu reaction would conceptually involve the coupling of an ethynyl-substituted alcohol with a phenol or an activated aromatic species.

Reactivity and Reaction Mechanisms of 4 Ethynylanisole

Cycloaddition Reactions

4-Ethynylanisole is known to undergo several types of cycloaddition reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC), [4+2] cycloadditions, and 1,3-dipolar cycloadditions. krackeler.comchemicalbook.insigmaaldrich.comsigmaaldrich.comscientificlabs.co.ukscientificlabs.co.ukdv-expert.orgmedchemexpress.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Click Chemistry)

The CuAAC reaction, a prominent example of "click chemistry," is a highly efficient and reliable method for joining azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. medchemexpress.comhoelzel-biotech.comrsc.orgresearchgate.netresearchgate.net this compound, as a terminal alkyne, is a suitable substrate for this reaction. medchemexpress.comhoelzel-biotech.comrsc.org The reaction is typically catalyzed by copper(I) species and can be performed under mild conditions. rsc.orgresearchgate.netresearchgate.netnih.gov

Studies have demonstrated the use of this compound in CuAAC reactions with various azides to synthesize substituted 1,2,3-triazoles. chemicalbook.insigmaaldrich.comsigmaaldrich.comscientificlabs.co.ukdv-expert.orgrsc.orgrsc.org For instance, it has been used in a copper-catalyzed, three-component synthesis of trisubstituted 1,2,4-triazoles along with an arylboronic acid and sodium azide (B81097). chemicalbook.insigmaaldrich.comsigmaaldrich.comscientificlabs.co.ukdv-expert.org The reaction is often carried out at room temperature in solvents like ethanol. rsc.org

Data from a study on CuAAC reactions using a PMMA-supported copper catalyst showed that this compound reacted with an azide to yield the desired 1,4-disubstituted 1,2,3-triazole in high yield. rsc.org

| Alkyne | Azide | Catalyst | Yield (%) |

| This compound | Organic Azide | PMMA-supported Cu catalyst | >88% rsc.org |

| This compound | Benzyl azide | Hydroquinone-treated Cu3(BTC)2 MOF | Not specified, reaction confirmed by 1H NMR rsc.org |

| This compound | Sodium azide, Arylboronic acid | Copper catalyst | Synthesis of trisubstituted 1,2,4-triazoles chemicalbook.insigmaaldrich.comsigmaaldrich.comscientificlabs.co.ukdv-expert.org |

[4+2] Cycloaddition Reactions

This compound participates in [4+2] cycloaddition reactions, which are a type of Diels-Alder reaction, leading to the formation of six-membered rings. chemicalbook.insigmaaldrich.comsigmaaldrich.comscientificlabs.co.ukdv-expert.orgmedchemexpress.com

Synthesis of Photoluminescent 1,2-Dihydrophosphinines

This compound has been utilized in the synthesis of photoluminescent 1,2-dihydrophosphinines via a [4+2] cycloaddition. chemicalbook.insigmaaldrich.comsigmaaldrich.comscientificlabs.co.ukdv-expert.orgmedchemexpress.comchemsrc.comscientificlabs.commedchemexpress.cn This reaction involves the cycloaddition of this compound with a suitable phosphorus-containing dienophile. chemicalbook.insigmaaldrich.comsigmaaldrich.comscientificlabs.co.ukdv-expert.orgmedchemexpress.comchemsrc.comscientificlabs.commedchemexpress.cn

Oxidative [4+2] Annulation with Styrenes

An oxidative [4+2] annulation reaction between styrenes and alkynes, including this compound, has been developed. thieme-connect.comresearchgate.net This reaction, which can be achieved under external-oxidant-free conditions using a photo/cobaloxime dual catalytic system, leads to the formation of substituted aromatic compounds. thieme-connect.comresearchgate.net The reaction proceeds smoothly with electronically mismatched substrates like 1,1-diphenylethene and this compound. thieme-connect.com This method offers a regioselective approach to oxidative Diels-Alder annulation with hydrogen evolution. thieme-connect.comresearchgate.net

Enantioselective Rhodium-Catalyzed [2+2+2] Cycloaddition with Isocyanates

This compound is a substrate in enantioselective rhodium-catalyzed [2+2+2] cycloaddition reactions with alkenyl isocyanates. orgsyn.orgorgsyn.orgorcid.orgnih.govresearchgate.net This reaction provides a route to synthesize nitrogen-containing heterocycles, specifically indolizidines bearing quaternary stereocenters, and bicyclic lactams or vinylogous amides depending on the alkyne and isocyanate used. orgsyn.orgorgsyn.orgnih.govresearchgate.net

A specific example involves the reaction of pentenyl isocyanate and this compound catalyzed by chlorobis(ethylene)rhodium(I) dimer and a chiral Taddol-pyrrolidine phosphoramidite (B1245037) ligand. orgsyn.orgorgsyn.orgnih.gov This reaction yields (R)-5-(4-methoxyphenyl)-2,3,8,8a-tetrahydroindolizin-7(1H)-one in good yield and with high enantiomeric excess. orgsyn.orgorgsyn.orgnih.gov

| Reactants | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Pentenyl isocyanate, this compound | [RhCl(CH₂=CH₂)²]₂, Taddol-pyrrolidine phosphoramidite | (R)-5-(4-methoxyphenyl)-2,3,8,8a-tetrahydroindolizin-7(1H)-one | 86 orgsyn.orgorgsyn.org | 89 orgsyn.orgorgsyn.org |

1,3-Dipolar Cycloaddition with Acceptor-Cyclopropylmethylsilanes

This compound undergoes 1,3-dipolar cycloaddition reactions with acceptor-cyclopropylmethylsilanes. krackeler.comchemicalbook.insigmaaldrich.comsigmaaldrich.comscientificlabs.co.ukscientificlabs.co.uksigmaaldrich.comdv-expert.orgchemdad.comantpedia.com This reaction provides functionalized cyclopentenes in good yields. krackeler.comchemicalbook.insigmaaldrich.comsigmaaldrich.comscientificlabs.co.ukscientificlabs.co.uksigmaaldrich.comdv-expert.orgchemdad.comantpedia.com

Catalytic Transformations

Transition metal catalysis plays a crucial role in enabling selective and efficient transformations of this compound. Gold and palladium catalysts, among others, have been effectively employed to promote a range of reactions, leading to the synthesis of diverse organic molecules.

Gold(I)-Catalyzed Reactions

Gold catalysts, particularly in the +1 oxidation state, are known for their ability to activate alkynes towards nucleophilic attack. This activation mode is central to many gold(I)-catalyzed transformations involving this compound.

Gold(III) catalysts have been reported to facilitate the double hydroamination of o-alkynylanilines with terminal alkynes, including this compound, leading to the formation of N-vinylindoles. This reaction proceeds under neat conditions and offers a highly efficient route to these nitrogen-containing heterocycles. aksci.comsigmaaldrich.comsigmaaldrich.com

Gold(I)-catalyzed cyclization of arylalkyne substrates represents a mild and versatile approach for constructing benzene (B151609) rings. encyclopedia.pub While specific examples with this compound for de novo benzene ring formation were not explicitly detailed in the search results, the general principle of gold(I)-catalyzed cyclization of arylalkynes is well-established and could potentially involve this compound as a substrate in suitable molecular frameworks.

Gold(I)-catalyzed tandem reactions have been developed for the synthesis of substituted naphthalene (B1677914) derivatives. One such approach involves the cyclization of arene-diynes. encyclopedia.pub Although the search results did not provide specific examples of this compound being directly transformed into naphthalenes via a gold(I)-catalyzed tandem approach, arylalkynes are key components in such methodologies, suggesting potential applicability with appropriate diyne partners.

Gold catalysts are effective in promoting cycloisomerization reactions, leading to the formation of various fused heterocycles. For instance, gold(I)-catalyzed cycloisomerization has been explored for the synthesis of cyclobutane-fused O-heterocycles from alkynylcyclobutanes. uniovi.es While this compound itself is a terminal alkyne and not an alkynylcyclobutane, the broader context of gold-catalyzed cycloisomerization of alkynes for heterocycle synthesis is relevant. Gold(I)-catalyzed intramolecular addition of N-nucleophiles to alkynes is also a useful tool for constructing nitrogen-containing heterocycles like pyrroles. nih.govacs.org

Tandem Approaches for Naphthalene Derivatives

Palladium-Catalyzed Reactions

Palladium catalysis is widely utilized for the functionalization of alkynes, including this compound, through various cross-coupling and cyclization reactions.

This compound has been demonstrated as a coupling partner in palladium-catalyzed Sonogashira reactions. For example, it was coupled with 4′-chloroacetophenone using a sulfonated indenyl phosphine (B1218219)/Pd-catalyst system in water, yielding the product in 34% yield with a TON of 340. rsc.org It also participated in coupling with 2,6-dichloropyridine, affording mono- and double-coupled products in 30% and 63% yield, respectively. rsc.org In another study, this compound was successfully coupled with 4′-chloroacetophenone in good yield using a [PdCl2(CH3CN)2]/ligand system in a biphasic water-acetonitrile solvent system. rsc.org

Palladium complexes with N-heterocyclic carbene (NHC) ligands have also been employed in Sonogashira reactions involving this compound. A novel bis(pyridyl-functionalized 1,2,3-triazol-5-ylidene)-palladium(II) complex catalyzed the Sonogashira alkynylation of aryl bromides, including those coupled with this compound, in water under copper-, amine-, phosphine-, and additive-free conditions, achieving excellent yields. rsc.org

Furthermore, this compound has been used as a substrate in studies investigating metal-metal cooperation in Sonogashira coupling using heterobimetallic Pd/Cu complexes. chemrxiv.orgresearchgate.net

Sonogashira Coupling Reactions

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium catalyst and a copper co-catalyst. This compound is frequently employed as the alkyne component in Sonogashira couplings to synthesize substituted arylalkynes. sigmaaldrich.comsigmaaldrich.comresearchgate.net

Studies have investigated the optimization of Sonogashira coupling conditions involving this compound. For instance, the coupling between N-tosylhydrazone and this compound was explored, with various palladium sources, ligands, and bases tested to improve the yield of the desired product and minimize the formation of byproducts like indazoles. rsc.org Conventional Sonogashira conditions using PdCl₂(PPh₃)₂ and CuI in Et₃N/THF resulted in a 33% isolated yield, with a significant amount of indazole byproduct. rsc.org Optimization studies showed that using Pd(OAc)₂ as the palladium source improved the yield, and the choice of ligand had a notable effect on the reaction efficiency and selectivity. rsc.org The chemoselectivity was enhanced in the presence of a bidentate phosphine ligand like rac-Binap, leading to a 76% yield of the coupled product and limiting indazole formation. rsc.org Electron-enriched alkynes, including this compound, generally participate in Sonogashira coupling with good isolated yields. rsc.org

Semihydrogenation of Terminal Alkynes with Atomically Dispersed Pd Catalysts

Semihydrogenation of terminal alkynes selectively reduces the triple bond to a double bond, yielding alkenes. Atomically dispersed palladium catalysts have shown effectiveness in this transformation. This compound has been used as a substrate to evaluate the performance of such catalysts. chinesechemsoc.orgnih.gov

An atomically dispersed Pd catalyst supported on Cu₂O (Pd₁/Cu₂O) demonstrated excellent catalytic performance in the semihydrogenation of various terminal alkynes, including this compound. chinesechemsoc.org The catalyst showed a selectivity of 90.5% towards 4-methoxystyrene (B147599) (the semihydrogenated product of this compound) at 100% conversion. chinesechemsoc.org This high selectivity is attributed to the unique Pd-(O-Cu)₂ interfacial structure and the +1 oxidation state of the Pd atoms, which promote heterolytic activation of H₂. chinesechemsoc.org Another study using a bimetallic PdCu@Cu₂O catalyst also evaluated the semihydrogenation of this compound, achieving a selectivity of 95.4% to 4-methoxystyrene at 100% conversion. nih.gov This enhanced activity and selectivity were linked to the synergistic interaction between alloyed Cu(0) with Pd and the passivation of boundary or defective sites on the Cu₂O overlayer by terminal alkynes. nih.gov

| Alkyne Substrate | Catalyst System | Selectivity to Alkene (%) | Conversion (%) |

| This compound | Pd₁/Cu₂O | 90.5 | 100 |

| This compound | PdCu@Cu₂O/C | 95.4 | 100 |

| Phenylacetylene (B144264) | Pd₁/Cu₂O | 96.5 | 100 |

| 1-Octyne | Pd₁/Cu₂O | 96.2 | >99 |

| 4-(tert-butyl)phenylacetylene | Pd₁/Cu₂O | 95.3 | >99 |

Cross-Coupling with Aryl Electrophiles

This compound can participate in cross-coupling reactions with aryl electrophiles, forming a new carbon-carbon bond. While Sonogashira coupling is a specific type of cross-coupling with aryl halides, other methods exist.

Frustrated Lewis pairs (FLPs) have been utilized in site-selective Csp³–Csp cross-coupling reactions of aryl esters with terminal alkynes, including this compound. acs.orgnih.gov Using a B(C₆F₅)₃/Mes₃P FLP system, this compound was cross-coupled with an alkyl/aryl ester containing one aryl-stabilizing group, yielding the desired Csp³–Csp cross-coupled product in 65% yield. acs.orgnih.gov This demonstrates the utility of this compound as a coupling partner in FLP-mediated cross-coupling reactions.

Copper-Catalyzed Reactions

Copper catalysts are also effective in promoting reactions involving terminal alkynes, often in conjunction with other metals or as the primary catalytic species.

Three-Component Synthesis of Trisubstituted 1,2,4-Triazoles

This compound has been used as a component in copper-catalyzed three-component reactions for the synthesis of trisubstituted 1,2,4-triazoles. rsc.orgthermofisher.kracs.org This reaction typically involves an alkyne, an arylboronic acid, and sodium azide. sigmaaldrich.comchemicalbook.in

In one study, this compound, an arylboronic acid, and sodium azide were reacted in a copper-catalyzed process to form trisubstituted 1,2,4-triazoles. sigmaaldrich.comchemicalbook.inthermofisher.kr This highlights the role of this compound as a versatile building block in multicomponent reactions catalyzed by copper.

Cooperative Transmetalation in Sonogashira Coupling

While Sonogashira coupling is generally considered a palladium-catalyzed reaction with copper as a co-catalyst, the interaction and cooperation between palladium and copper centers, particularly in the transmetalation step, are crucial for the reaction mechanism. This compound has been used as a model substrate to study this cooperative transmetalation. nii.ac.jpchemdad.comchemrxiv.orgresearchgate.netresearchgate.netscispace.com

Studies using well-defined heterobimetallic Pd/Cu complexes have investigated their reactivity with terminal alkynes like this compound to understand the transmetalation step in Sonogashira coupling. nii.ac.jpchemrxiv.orgresearchgate.netresearchgate.net A specific tetranuclear Pdᴵᴵ/Cuᴵ complex was shown to react with this compound to form a new dinuclear Pdᴵᴵ/Cuᴵ acetylide complex, which was structurally characterized. nii.ac.jpchemrxiv.org This complex formation is relevant to the transmetalation process where the alkyne is transferred from copper to palladium. chemrxiv.orgresearchgate.net Computational studies have also been employed to unravel the mechanistic steps involved in the reaction of these complexes with this compound, providing insights into the metal-metal cooperation. chemrxiv.orgresearchgate.net The naphthyridinone ligand framework in these complexes was found to act as an internal base, participating in the deprotonation of the terminal alkyne C-H bond. chemrxiv.org

Main Group Catalysis: Hydrophosphination of Alkynes

Hydrophosphination, the addition of a P-H bond across a multiple bond, can be catalyzed by various metal complexes, including those of main group elements. This compound has been investigated as a substrate in main group catalyzed hydrophosphination reactions. acs.orgresearchgate.netrsc.orgresearchgate.netacs.org

Zintl ions and phases, which are compounds containing polyatomic anionic clusters of main group metals, have been explored as catalysts or initiators for the hydrophosphination of alkynes, including this compound. acs.orgacs.org In one study, various Zintl ions and phases were surveyed for their activity in the hydrophosphination of alkynes with diphenylphosphine. acs.orgacs.org this compound was successfully hydrophosphinated with high conversion (over 82%) at room temperature using these systems. acs.org Investigations suggested that the Zintl species act as initiators in these transformations, leading to the formation of the diphenylphosphide anion, which is the active species. acs.orgacs.org

Another study explored the use of Group 2 complexes with a thiopyridyl scorpionate ligand as pre-catalysts for the hydrophosphination of alkynes, including this compound, with HPPh₂. researchgate.netrsc.orgresearchgate.net While some Group 2 catalysts showed poor to moderate activity with most alkynes, specific magnesium complexes demonstrated excellent conversions for certain substrates. researchgate.netrsc.org this compound was included in the scope of alkynes tested in these hydrophosphination reactions. researchgate.net

This compound, also known as 1-ethynyl-4-methoxybenzene, is an organic compound with the linear formula CH3OC6H4C≡CH and a molecular weight of 132.16 g/mol . sigmaaldrich.comchemicalbook.comsigmaaldrich.com It is typically described as a pale yellow oil or a white to orange to green powder or lump. chemicalbook.comtcichemicals.com It has a melting point of 28-29 °C and a boiling point of 87-91 °C at 11 mmHg. sigmaaldrich.comchemicalbook.comscientificlabs.com this compound is insoluble in water but soluble in organic solvents such as chloroform, acetone, dichloromethane, and methanol. chemicalbook.com Its chemical structure features an ethynyl (B1212043) group (-C≡CH) attached to a methoxy-substituted phenyl ring. sigmaaldrich.comsigmaaldrich.com This terminal alkyne functionality and the electron-donating methoxy (B1213986) group contribute to its reactivity in various organic transformations.

The ethynyl group in this compound makes it a valuable building block in organic synthesis, participating in a variety of reactions, including coupling reactions like Sonogashira coupling, cycloadditions, and additions across the triple bond. sigmaaldrich.comsigmaaldrich.com

Other Reaction Types

Reactivity with Germenes: Cycloaddition, Ene-Addition, and C-H Insertion

This compound has been shown to react with naturally polarized germenes, such as Mes2Ge═CHCH2t-Bu, exhibiting multiple reaction pathways including cycloaddition, ene-addition, and C-H insertion. acs.orgresearchgate.net The specific products formed and their ratios can be significantly influenced by reaction conditions, including the scale of the reaction, the order of addition of reactants, and the concentration of the alkyne. acs.org

In reactions with germene 7 (Mes2Ge═CHCH2t-Bu), this compound, along with other aromatic alkynes, showed variations in the ratios of the cycloaddition product (germacyclobutene), the ene-addition product (vinylgermane), and the C-H insertion product (germylacetylene) depending on the conditions. acs.org The reaction with this compound was notably slower compared to other aromatic alkynes studied. acs.org

While cycloaddition to form germacyclobutenes is a possible pathway, studies have indicated that the formation of cycloadducts was not observed in the reaction between germene 7 and this compound under certain conditions, in contrast to other alkynes. researchgate.net The preference for C-H insertion over cycloaddition has been attributed to the polarity of the germene's Ge=C bond. acs.org

Frustrated Lewis Pair Mediated 1,2-Hydrocarbation

Frustrated Lewis pairs (FLPs), composed of a Lewis acid and a Lewis base that are sterically prevented from forming a classical Lewis acid-base adduct, can activate small molecules and mediate unique reactions. nih.gov this compound has been demonstrated to undergo 1,2-hydrocarbation mediated by FLPs, specifically using N-methylacridinium salts as the carbon Lewis acid. researchgate.netnih.gov

This 1,2-hydrocarbation process does not follow a concerted mechanism or an intramolecular 1,3-hydride migration. nih.gov Instead, the proposed mechanism involves the dehydrocarbation of the terminal alkyne by the carbon Lewis acid-based FLP, leading to the formation of a new carbon-carbon bond. researchgate.netnih.gov Subsequently, an intermolecular hydride transfer occurs, with the Lewis acid component of the FLP acting as a hydride shuttle to facilitate the 1,2-hydrocarbation of the alkyne. researchgate.netnih.gov Studies involving this compound have contributed to understanding the mechanism of this rare alkyne 1,2-hydrocarbation process. researchgate.net

Formation of Functionalized Cyclopentenes

This compound can be utilized in reactions that lead to the formation of functionalized cyclopentenes. One method involves the 1,3-dipolar cycloaddition of acceptor-cyclopropylmethylsilanes with aryl acetylenes like this compound, which can afford functionalized cyclopentenes in good yields. sigmaaldrich.comchemicalbook.comscientificlabs.comsigmaaldrich.com This reaction pathway highlights the role of this compound as a dipolarophile or a component in cycloaddition reactions for constructing cyclic structures.

Advanced Applications of 4 Ethynylanisole in Research

Materials Science Applications

The incorporation of the ethynyl (B1212043) group and the anisole (B1667542) moiety into larger molecular structures allows for the creation of materials with specific functionalities relevant to various technological applications.

4-Ethynylanisole is utilized as a building block in the synthesis of materials designed to exhibit specific optical or electronic characteristics. It has been employed in the synthesis of photoluminescent 1,2-dihydrophosphinines via a [4+2] cycloaddition reaction sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. Furthermore, it serves as a precursor for materials relevant to optoelectronics rsc.orgresearchgate.netrsc.orgresearchgate.net. Research has explored its use in the synthesis of perylene-monoimide dyes, which are being investigated for photovoltaic applications and exhibit absorption in the visible to near-infrared (NIR) region rsc.org. The functionalization of perylene-monoimide core with groups like the methoxyphenyl group from this compound can lead to significant bathochromic shifts in absorption rsc.org.

This compound is recognized as an intermediate in the synthesis of liquid crystal materials chemicalbook.com. It is listed among ethynylbenzenes used as building blocks for liquid crystals labscoop.comtcichemicals.com. Studies on the crystal structures of para-substituted ethynylbenzene derivatives, including this compound, provide insights into molecular packing and intermolecular interactions, which are fundamental aspects of liquid crystal behavior and crystal engineering researchgate.net.

The compound acts as an intermediate in the development of optoelectronic materials. Research has demonstrated its use in the synthesis of highly luminescent terpyridine derivatives, which are being explored for potential applications in Organic Light Emitting Diodes (OLEDs) researchgate.net. Specifically, a fluorescent terpyridyl-diphenylacetylene hybrid fluorophore was synthesized using this compound via a Sonogashira cross-coupling reaction researchgate.netresearchgate.net. This resulting ligand displayed bright blue emission and high fluorescence quantum yield, suggesting its potential in optoelectronic devices researchgate.net.

While direct mentions of this compound specifically as a linker in Covalent Organic Frameworks (COFs) were not prominently found in the search results, terminal alkynes like this compound are common building blocks in the synthesis of extended porous structures, including metal-organic frameworks (MOFs) and COFs, through various coupling reactions. Its rigid rod-like structure and reactive ethynyl group make it a potential candidate for forming the covalent linkages in COF structures, although specific research detailing its use as a COF linker was not retrieved.

Optoelectronic Material Intermediates

Biological and Medicinal Chemistry Applications

In the realm of biological and medicinal chemistry, this compound serves as a useful reagent for various research purposes.

Building Block for Pharmaceutical Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules, including those with potential pharmaceutical applications ontosight.aisigmaaldrich.com. Its ethynyl group provides a reactive handle for various coupling and cycloaddition reactions. For instance, it can be utilized in Sonogashira coupling reactions sigmaaldrich.com. It has also been employed in 1,3-dipolar cycloaddition reactions to yield functionalized cyclopentenes sigmaaldrich.comsigmaaldrich.comchemicalbook.com. Additionally, this compound has been used in copper-catalyzed three-component reactions for the synthesis of trisubstituted 1,2,4-triazoles and in gold(III)-catalyzed hydroamination of alkynes to produce N-vinylindoles sigmaaldrich.comsigmaaldrich.comchemicalbook.com.

Precursor for Biologically Active Compounds and Alkaloids

Beyond its role as a general building block, this compound acts as a precursor in the synthesis of specific biologically active compounds and alkaloids ontosight.ai. For example, it has been used in the synthesis of photoluminescent 1,2-dihydrophosphinines via a [4 + 2] cycloaddition sigmaaldrich.comsigmaaldrich.comchemicalbook.com. In the synthesis of epidithiodiketopiperazine alkaloids, this compound was used as a model substrate for CuAAC-based conjugation with alkyne-tethered epipolythiodiketopiperazine azides, yielding corresponding triazoles acs.org. It has also been involved in the synthesis of spirocyclic compounds, including approaches towards marine invertebrate-derived Leucetta alkaloids like spirocalcaridines A and B mdpi.com. In the total synthesis of nostodione A, a cyanobacterial metabolite, O-silylated 4-ethynylphenol (B7805692) (derived from this compound) was used in a key stereoselective intramolecular reductive Heck cyclization acs.org.

Gold(I) Alkynyl Complexes as Anticancer Agents

Gold(I) complexes, particularly those featuring alkynyl ligands, have garnered interest as potential anticancer agents, often exhibiting different mechanisms of action compared to traditional platinum-based chemotherapeutics researchgate.netrsc.orgnih.govnih.govrsc.org. This compound and its derivatives have been incorporated as ligands in such gold(I) complexes to explore their cytotoxic properties.

Ligand in Organometallic Gold(I) Complexes

This compound serves as an alkynyl ligand in the synthesis of organometallic gold(I) complexes, typically with a general formula like Au(C≡CR)(PR3), where R represents the anisole moiety and PR3 is a phosphine (B1218219) ligand rsc.orgnih.govnih.govrsc.orgmdpi.comresearchgate.netresearchgate.netnih.govuni-heidelberg.deub.edunih.gov. These complexes benefit from increased stability due to the strong coordination of the alkynyl ligand to the gold center rsc.org. The structural flexibility offered by varying both the alkynyl and phosphine ligands allows for the fine-tuning of the complexes' physiochemical and pharmacological properties researchgate.net. For instance, complexes bearing a this compound ligand coordinated to a {Au(PPh3)}+ unit have been synthesized and studied researchgate.net.

Antiproliferative Effects in Cancer Cell Lines

Gold(I) complexes containing this compound-derived ligands have demonstrated significant antiproliferative effects in various cancer cell lines rsc.orgnih.govnih.govrsc.orgmdpi.comresearchgate.netresearchgate.netnih.govnih.gov. Studies have shown that these complexes can exhibit high antiproliferative activity in tumor cells, often in the low micromolar range researchgate.netnih.gov. For example, a gold(I) complex bearing this compound and triethylphosphane as ligands triggered strong antiproliferative effects in various cancer cell lines rsc.orgnih.govnih.govrsc.org. Some of these complexes have shown cytotoxic activity comparable to or even markedly more active than cisplatin (B142131) in certain cancer cell lines, including ovarian carcinoma (OVCAR-3) and cisplatin-resistant ovarian cancer cells (A2780cisR) researchgate.netresearchgate.net.

Thioredoxin Reductase (TrxR) Inhibition

A key mechanism of action identified for gold(I) complexes, including those with this compound-derived ligands, is the strong inhibition of the enzyme thioredoxin reductase (TrxR) researchgate.netrsc.orgnih.govnih.govrsc.orgmdpi.comresearchgate.netresearchgate.netnih.govuni-heidelberg.deub.edu. TrxR is a crucial enzyme involved in maintaining cellular redox balance and is often overexpressed in cancer cells researchgate.netresearchgate.net. Gold complexes are believed to interact with the active site of TrxR, which contains selenocysteine (B57510) and cysteine residues, thereby inhibiting its activity researchgate.net. Strong inhibition of TrxR has been confirmed for gold complexes containing this compound ligands, both for the purified enzyme and in cancer cell lines that overexpress TrxR rsc.orgnih.govnih.govrsc.org. This inhibition contributes significantly to the observed antiproliferative effects rsc.orgnih.govnih.govrsc.orgmdpi.comresearchgate.netresearchgate.netnih.gov.

Structure-Activity Relationship Studies of Ligands

Structure-activity relationship (SAR) studies have been conducted to understand how modifications to the ligands in gold(I) alkynyl complexes, including those with this compound, affect their biological activity researchgate.netnih.govunizar.es. Studies focusing on complexes with a this compound ligand and various phosphine ligands have revealed that there were no strong differences in cytotoxicity based on the phosphine ligand alone mdpi.comresearchgate.netresearchgate.netnih.govub.edunih.gov. However, a preference for heteroatom-free alkyl/aryl residues in the phosphine ligand was observed concerning the inhibition of TrxR researchgate.netnih.govuni-heidelberg.deub.edu. Further structural modifications, such as incorporating phenolic Schiff base moieties derived from 4-ethynylbenzaldehyde (B1303622) (a related compound), have shown that small changes can significantly alter protein binding affinities and cytotoxic effects mdpi.comresearchgate.netnih.gov. For instance, the position of a hydroxy group on a related ligand influenced binding capacity and cytotoxicity mdpi.comresearchgate.net. Molecular docking studies have supported these experimental findings, highlighting how subtle structural modifications can impact physiochemical and anticancer properties mdpi.comresearchgate.net.

Catalysis and Ligand Design

The incorporation of this compound into catalytic systems and as a component in the design of ligands allows for the exploration of novel reaction pathways and the development of selective synthetic methodologies. Its unique structural features enable specific interactions with metal centers, influencing catalytic activity, selectivity, and mechanism.

Investigation in Multimetallic Assemblies for Catalysis

This compound has been utilized in studies investigating multimetallic assemblies, particularly those involving palladium and copper, serving as molecular models to understand metal-metal cooperation in catalytic reactions such as the Sonogashira cross-coupling. These studies aim to gain detailed insight into the transmetalation step, a crucial part of the Sonogashira mechanism where an interaction between Pd and Cu centers is proposed nii.ac.jpchemrxiv.orgamazonaws.com.

Well-defined heteromultimetallic Pd/Cu assemblies have been synthesized and characterized to study their reactivity with terminal alkynes like this compound nii.ac.jpchemrxiv.orgamazonaws.com. These assemblies demonstrate reactivity in alkyne activation, leading to the formation of catalytically relevant aryl/acetylide species and facilitating C-C elimination nii.ac.jpchemrxiv.orgamazonaws.com. For instance, a specific tetranuclear Pd/Cu species was shown to react with this compound in acetonitrile, yielding the desired product within hours at room temperature nii.ac.jpchemrxiv.org. In contrast, a different isomer of the same assembly showed significantly slower reactivity nii.ac.jp.

Combined experimental and Density Functional Theory (DFT) studies have been employed to understand the mechanism of these reactions, highlighting the critical role of ligand-controlled coordination geometry, metal-metal distances, and the dynamics of the multimetallic assembly in the transmetalation step nii.ac.jpchemrxiv.orgresearchgate.netchemrxiv.org. DFT calculations have helped elucidate the succession of events, including alkyne coordination to a copper center and subsequent C-H bond deprotonation assisted by a ligand researchgate.net. The studies suggest that the presence of a copper center can induce facile transmetalation and enable the C-H bond activation of a terminal alkyne like this compound, a reaction that might be unreactive with a monometallic platinum complex alone chemrxiv.org. The formation of acetylide complexes, where the this compound is σ-bound to a metal (e.g., Pt) and also coordinates to another metal (e.g., Cu) through its triple bond π-system, has been observed and characterized chemrxiv.orgrsc.org.

Use in Enantioselective Catalysis

This compound has been successfully employed as a substrate in enantioselective catalytic transformations, particularly in rhodium-catalyzed [2+2+2] cycloaddition reactions. This type of reaction allows for the construction of complex cyclic structures with control over stereochemistry.

A notable application is the enantioselective rhodium-catalyzed [2+2+2] cycloaddition of this compound with alkenyl isocyanates orgsyn.orgnih.govacs.orgresearchgate.net. This reaction provides a route to nitrogen-containing heterocycles, such as indolizidine and quinolizidine (B1214090) scaffolds, which are prevalent in natural products and pharmaceuticals acs.orgresearchgate.net. The use of chiral phosphoramidite (B1245037) ligands has proven essential for achieving high enantioselectivity and preventing undesirable side reactions like terminal alkyne dimerization orgsyn.orgnih.govacs.orgresearchgate.net.

Specific phosphoramidite ligands, such as Taddol-pyrrolidine phosphoramidite, have been identified as effective in promoting the enantioselective cycloaddition of this compound orgsyn.orgnih.govresearchgate.net. The electronic and steric properties of the alkyne substrate, including this compound, play a role in influencing product selectivity in these cycloaddition reactions acs.org. Research has demonstrated that manipulation of the phosphoramidite ligand structure can tune both enantioselectivity and product selectivity acs.org.

Computational and Spectroscopic Studies of 4 Ethynylanisole

Computational Chemistry

Computational chemistry techniques, such as Density Functional Theory (DFT) calculations and docking studies, are employed to gain insights into the electronic structure, reactivity, and interactions of 4-ethynylanisole.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

DFT calculations are a powerful tool for exploring the potential energy surfaces and transition states of chemical reactions involving this compound. These calculations can help elucidate reaction mechanisms and predict the feasibility and outcomes of transformations.

For instance, DFT calculations have been utilized to study the mechanism of transmetalation and reductive elimination in palladium/copper-catalyzed Sonogashira coupling reactions where this compound is a reactant. chemrxiv.org These studies can reveal how changes in the metal coordination sphere influence metal-metal distances and affect reactivity. chemrxiv.org DFT has also been applied to investigate the energy pathway for the hydrogenation of this compound catalyzed by bimetallic single-atom catalysts, helping to understand the roles of different metal sites in the reaction mechanism. rsc.org Furthermore, DFT calculations have been used to rationalize the photophysical properties of hybrid fluorophores containing this compound moieties, specifically the origin of fluorescence involving intramolecular charge transfer. scispace.com

Docking Studies in Medicinal Chemistry

Molecular docking studies are computational methods used to predict the preferred orientation (binding pose) of a molecule, such as this compound or compounds incorporating it, to a biological target, such as a protein receptor or enzyme. These studies are valuable in medicinal chemistry for understanding potential interactions and guiding the design of new therapeutic agents.

While this compound itself might not be a direct drug candidate, it serves as a ligand or a structural component in more complex molecules investigated for biological activity. For example, docking studies have been performed on gold(I) complexes containing this compound ligands to explore their interactions with the enzyme thioredoxin reductase (TrxR), a known target for gold complexes in cancer cells. nih.govrsc.orgresearchgate.net These studies can provide insights into how the ligand influences the binding orientation and potential inhibitory activity of the complex within the enzyme's active site. rsc.org Docking scores can be correlated with experimental data on cytotoxicity, highlighting the impact of structural modifications on biological properties. nih.govresearchgate.net

Spectroscopic Characterization Methods

Spectroscopic techniques are essential for the identification, structural elucidation, and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and bonding of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C.

The ¹H NMR spectrum of this compound typically shows signals corresponding to the aromatic protons, the methoxy (B1213986) protons, and the terminal alkynyl proton. For instance, a study reported ¹H NMR data for this compound in CDCl₃, showing signals at δ (ppm): 7.41 (d, 8Hz, 2H, aryl-H), 6.84 (d, 8Hz, 2H, aryl-H), 3.81 (s, 3H, -OCH₃), and 3.00 (s, 1H, alkynyl-H). rsc.org ¹³C NMR spectroscopy provides information about the carbon skeleton. The ¹³C{¹H} NMR spectrum of this compound in CDCl₃ shows characteristic signals for the aromatic carbons, the methoxy carbon, and the two alkyne carbons. rsc.org Data for ¹³C NMR shifts in Benzene-D6 have also been reported. spectrabase.com NMR spectroscopy is routinely used to confirm the identity and purity of synthesized this compound. rsc.orgrsc.orgrsc.orgacs.org

An example of NMR data for this compound is presented below:

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | CDCl₃ | 7.41 | d | 2H | Aryl-H |

| 6.84 | d | 2H | Aryl-H | ||

| 3.81 | s | 3H | -OCH₃ | ||

| 3.00 | s | 1H | Alkynyl-H | ||

| ¹³C | CDCl₃ | 160.1 | |||

| 133.7 | |||||

| 114.3 | |||||

| 114.1 | |||||

| 83.8 | |||||

| 75.9 | |||||

| 55.4 |

Note: The ¹³C assignments are based on typical chemical shifts for similar compounds and the provided data snippets. Specific peak assignments (e.g., to ortho, meta, para carbons) may require further detailed analysis.

Mass Spectrometry (MS), including GC-MS

Mass spectrometry is used to determine the molecular weight of this compound and to provide information about its fragmentation pattern, which can aid in structural confirmation. Gas chromatography-mass spectrometry (GC-MS) couples the separation capabilities of gas chromatography with the detection capabilities of mass spectrometry, making it useful for analyzing mixtures containing this compound and assessing its purity.

The mass spectrum of this compound shows a molecular ion peak at m/z 132, corresponding to its molecular weight (132.16 g/mol ). nih.govguidechem.comuni.lu Fragmentation patterns observed in the mass spectrum provide characteristic peaks that help in identification. nih.gov GC-MS analysis is a common method for assessing the purity of this compound. rsc.orgtcichemicals.comunilag.edu.ng

An example of GC-MS data for this compound is presented below:

| NIST Number | Library | Total Peaks | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |

| 146105 | Main library | 14 | 132 | 89 | 63 |

Source: NIST Mass Spectrometry Data Center. nih.gov

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in this compound by analyzing the vibrations of its chemical bonds. Characteristic absorption bands are observed for the ethynyl (B1212043) C≡C stretch, the aromatic C-H stretches, and the C-O stretch of the methoxy group.

FTIR spectra of this compound can be recorded using techniques such as KBr pellets or ATR-Neat. nih.govrsc.org These spectra show absorption bands corresponding to the unique vibrations within the molecule. For example, the presence of the terminal alkyne is indicated by a characteristic C≡C stretching vibration band. IR spectra of this compound have been used in studies investigating its interactions with other species, such as metal complexes. rsc.org

Examples of IR data sources for this compound include spectra recorded using a Bruker Tensor 27 FT-IR instrument with KBr or ATR-Neat techniques. nih.gov

Raman Spectroscopy

Raman spectroscopy is a valuable technique for investigating the vibrational modes of molecules, providing insights into their structure and bonding. For this compound (C₉H₈O), Raman spectroscopy can reveal characteristic vibrations associated with its key functional groups, namely the ethynyl group (C≡C) and the methoxy-substituted phenyl ring.

Experimental Raman spectra of this compound have been acquired using techniques such as FT-Raman spectroscopy. One study utilized a Bruker MultiRAM Stand Alone FT-Raman Spectrometer to obtain the spectrum of a sample sourced from TCI Chemicals India Pvt. Ltd. nih.gov. Another approach involved spontaneous Raman spectroscopy using a Horiba Raman microscope with a 532 nm laser for samples dissolved in DMSO or DMSO-D₂O mixtures caltech.edu.

Detailed research findings from Raman spectroscopic studies often focus on identifying and assigning specific vibrational bands. A prominent feature in the Raman spectrum of molecules containing a terminal alkyne group (C≡C-H) is the stretching vibration of the triple bond, typically appearing in the region of 2000-2200 cm⁻¹. For this compound, this alkyne stretch is a key diagnostic peak. Studies investigating hydrogen-deuterium exchange (HDX) on terminal alkynes, including this compound, utilize the significant Raman peak shift of over 130 cm⁻¹ that occurs when the alkyne hydrogen is replaced by deuterium (B1214612) (C≡C-D) caltech.edu. This shift is due to the change in mass and is a powerful tool for sensing local environments in biological systems caltech.edu. The kinetics of this alkyne-HDX process can be monitored using spontaneous Raman spectroscopy by observing the decrease in the alkyne C≡C-H peak and the increase in the C≡C-D peak caltech.educaltech.edu.

While specific detailed peak assignments for the entire Raman spectrum of this compound were not extensively detailed across the search results, the importance of the alkyne stretching mode is consistently highlighted in the context of its use as a vibrational probe caltech.educaltech.edu. The phenyl ring vibrations are also expected to contribute to the Raman spectrum, typically appearing in the fingerprint region (below 1800 cm⁻¹). Studies on related phenylacetylene (B144264) derivatives have shown phenyl ring vibrations around 1000 cm⁻¹ rsc.org.

Computational studies, often employing Density Functional Theory (DFT), are frequently used in conjunction with experimental spectroscopy to assign vibrational modes and understand the relationship between molecular structure and spectral features caltech.edursc.org. For this compound, DFT calculations at levels such as B3LYP/6-311(G)++(d,p) have been used for geometry optimization and frequency calculations to characterize structures caltech.edu. These theoretical calculations can help predict Raman frequencies and intensities, aiding in the interpretation of experimental data.

The application of Raman spectroscopy to this compound extends to its use as a component in more complex systems or as a probe in various environments. For instance, this compound has been used as a model molecule in studies employing stimulated Raman scattering (SRS) microscopy for sensing local chemical and environmental changes caltech.edu. Its characteristic alkyne stretch makes it suitable for such applications within the "Raman-silent" region of biological samples ntno.org.

Representative Raman Data for Terminal Alkynes (Illustrative)

While specific peak data for this compound beyond the alkyne stretch was not found, the table below illustrates typical Raman shifts for the alkyne functional group, which is a key feature studied in this compound.

| Functional Group | Typical Raman Shift (cm⁻¹) | Description |

| C≡C Stretch | 2100 - 2260 | Alkyne triple bond stretch |

| ≡C-H Stretch | ~3300 | Terminal alkyne C-H stretch |

Note: These are typical ranges for terminal alkynes. The exact position can be influenced by substituents and the molecular environment.

Detailed Research Finding Example:

One detailed finding relates to the hydrogen-deuterium exchange (HDX) on the terminal alkyne of this compound. Spontaneous Raman spectroscopy can track the decrease of the alkyne C≡C-H peak and the increase of the C≡C-D peak during this process, providing kinetic information about the exchange caltech.educaltech.edu. This demonstrates the sensitivity of Raman spectroscopy to subtle changes in the molecule's chemical structure and its local environment caltech.edu.

Q & A

Q. What are the standard protocols for synthesizing cyclic poly(4-ethynylanisole), and how are reaction conditions optimized?

Cyclic poly(this compound) is synthesized via catalytic polymerization using Group 4 transition metal complexes (e.g., Catalyst 6 or 3-Mg) under inert conditions . Key variables include monomer concentration, solvent polarity (e.g., toluene or THF), and catalyst-to-monomer ratios. Trial experiments are recommended to determine optimal reaction times and temperatures, with progress monitored via <sup>1</sup>H NMR for ethynyl group consumption . Post-polymerization, purification involves precipitation in methanol and characterization via GPC for molecular weight distribution .

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical for validation?

Structural confirmation relies on <sup>1</sup>H/<sup>13</sup>C NMR to identify methoxy (δ ~3.8 ppm) and ethynyl (δ ~2.5-3.0 ppm) groups. FT-IR confirms C≡C stretching (~2100 cm<sup>-1</sup>) and aromatic C–O vibrations (~1250 cm<sup>-1</sup>). Mass spectrometry (EI-MS or HRMS) validates molecular ion peaks (m/z 146.06 for C9H8O) . For polymers, GPC and MALDI-TOF assess cyclic topology and dispersity .

Q. What methodologies are used to modify this compound’s functional groups for tailored applications?

The methoxy group can be demethylated using BBr3 in dichloromethane to yield pH-responsive poly(4-ethynylphenol) (cPEP-OH), soluble above pH 11 . Ethynyl groups undergo click chemistry (e.g., Huisgen cycloaddition) with azides for bioconjugation . For noncovalent functionalization in composites, π-π stacking with graphene is achieved via sonication in organic solvents .

Advanced Research Questions

Q. How do contradictions in catalytic efficiency for this compound polymerization arise across studies, and how can they be resolved?

Discrepancies in catalyst performance (e.g., 3-Mg vs. Catalyst 6) may stem from ligand steric effects, solvent polarity, or trace moisture . To address this, replicate experiments with controlled variables (e.g., glovebox purity, solvent drying) and use ANOVA to statistically compare yields. Include error bars in kinetic plots to highlight uncertainty ranges .

Q. What mechanistic insights explain the pH-responsive behavior of cyclic poly(4-ethynylphenol) derivatives?

cPEP-OH’s solubility above pH 11 arises from deprotonation of phenolic -OH groups, increasing hydrophilicity. Titration experiments with NaOH/HCl, monitored via UV-Vis (λ ~270 nm), quantify pKa. Pair this with DLS to correlate solubility changes with hydrodynamic radius shifts .

Q. How can noncovalent interactions of this compound with 2D materials be systematically studied for composite design?

Use Raman spectroscopy to track graphene’s D/G band ratio after functionalization, indicating defect density from π-π interactions. AFM or TEM imaging visualizes monolayer dispersion. Control experiments with non-aromatic alkynes (e.g., methyl propiolate) isolate this compound’s role in enhancing composite stability .

Q. What statistical approaches are recommended for analyzing contradictory data in alkyne polymerization studies?

Apply t-tests to compare mean catalytic efficiencies between studies. For multivariate analyses (e.g., solvent/catalyst interactions), use factorial design experiments with regression modeling. Report Cohen’s d effect sizes to quantify practical significance . Raw data should be archived in appendices for transparency .

Q. How can photochemical applications of this compound derivatives be explored methodologically?

Investigate blue-light-induced trimerization using zirconium catalysts under controlled irradiation (λ = 450 nm). Monitor reaction progress via in-situ IR or UV-Vis. Compare product distributions (e.g., trimers vs. polymers) under varying light intensities using HPLC-MS .

Methodological Guidance

- Data Collection: Use triplicate runs for kinetic studies, with standard deviations for error bars . For pH-dependent solubility, collect data across ≥5 pH values to ensure curve fidelity .

- Contradiction Resolution: Perform sensitivity analyses to identify outlier variables. Cross-validate findings with independent techniques (e.g., NMR vs. GPC for polymer topology) .

- Ethics & Reporting: Adhere to NIST standards for structural data reporting . For human-subject surveys (if applicable), align questionnaires with peer-reviewed frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。